molecular formula C16H23NO2 B2984460 1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one CAS No. 101255-84-9

1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one

Cat. No.: B2984460
CAS No.: 101255-84-9
M. Wt: 261.365
InChI Key: PYULMQUYQWMIIR-UHFFFAOYSA-N
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Description

1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one ( 101255-84-9) is a synthetic organic compound with the molecular formula C₁₆H₂₃NO₂ and a molecular weight of 261.36 g/mol . This propiophenone derivative is characterized by a propan-1-one chain linked to a phenyl ring, which is itself substituted at the para-position with an ethoxy linker containing a terminal piperidine moiety . This compound is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel cytotoxic agents. Its structural framework incorporates a flexible tertiary amine side chain, a feature recognized as a key pharmacophore in known anti-cancer agents like Tamoxifen, which belongs to the class of Selective Estrogen Receptor Modulators (SERMs) . Researchers investigate this scaffold for its potential to inhibit cancer cell proliferation and induce apoptosis, with studies focusing on its efficacy against breast cancer cell lines such as MCF-7 . The compound serves as a valuable intermediate for further chemical modifications, enabling the exploration of structure-activity relationships to optimize therapeutic efficacy and reduce side effects . Please be advised: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-16(18)14-6-8-15(9-7-14)19-13-12-17-10-4-3-5-11-17/h6-9H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYULMQUYQWMIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one involves several steps. One common synthetic route includes the reaction of 4-hydroxypropiophenone with 2-chloroethylpiperidine under basic conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated under reflux conditions to facilitate the reaction .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues of 1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-1-one, highlighting substituent variations, synthesis routes, and properties:

Compound Name Substituent Group Key Features References
This compound 2-Piperidin-1-ylethoxy Tertiary amine (piperidine) enhances potential CNS activity; ether linkage improves solubility.
1-(4-(Benzyloxy)phenyl)propan-1-one Benzyloxy Lipophilic benzyl group may improve membrane permeability; used in antimicrobial derivatives.
1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one (S1i) tert-Butyldimethylsilyl (TBS) ether TBS group acts as a protecting hydroxyl group in synthesis; enhances steric bulk.
1-(4-tert-Butyl-phenyl)-propan-1-one tert-Butyl Bulky tert-butyl group increases hydrophobicity; potential use in polymer or agrochemical intermediates.
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-one 2'-Fluorobiphenyl Fluorine atom introduces electronegativity, improving metabolic stability and binding affinity.
1-{4-[(2,4-Dichlorophenoxy)acetyl]piperazin-1-yl}propan-1-one Piperazine-acetyl with dichlorophenoxy Dichlorophenoxy and piperazine groups suggest pesticidal or antibacterial activity.
(E)-3-(4-(Benzyloxy)phenyl)-2-...propan-1-one (AAP series) Thiazolidin-3-yl and benzylidene amino Microwave-assisted synthesis (54–87% yields); evaluated for antimicrobial activity.

Crystallographic and Spectroscopic Data

  • NMR/IR : All compounds in the evidence were characterized by $ ^1H $/$ ^{13}C $ NMR and IR spectroscopy, with carbonyl stretches (~1700 cm$ ^{-1} $) and aromatic proton signals (δ 6.5–8.0 ppm) being consistent features .

Biological Activity

1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This compound is a derivative of amphetamine, which has been studied for its multifaceted effects on the central nervous system (CNS). The following sections will explore its biological activity, including receptor interactions, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H24N2O\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}

This compound features a piperidine ring, which is known for contributing to various biological activities through interactions with neurotransmitter receptors.

Receptor Affinity

Recent studies have highlighted the compound's affinity for several key receptors involved in neurotransmission:

  • Serotonin Transporter (SERT) : The compound exhibits significant binding affinity, with an inhibition constant KiK_i of approximately 10.3 nM, indicating strong potential as an antidepressant agent .
  • Norepinephrine Transporter (NET) : It also shows notable affinity for NET with a KiK_i value around 19.2 nM .
  • Histamine H3 Receptor : The compound has a KiK_i value of 4.2 nM for this receptor, suggesting it may influence histaminergic signaling pathways .

These interactions suggest that this compound could have antidepressant and anxiolytic effects by modulating serotonin and norepinephrine levels in the brain.

Pharmacokinetics

Pharmacokinetic studies conducted in animal models indicate promising profiles for this compound:

  • Half-Life : After intravenous administration in rats, the half-life was recorded at 1.3 hours, while oral administration yielded a half-life of 2.6 hours .
  • Bioavailability : The oral bioavailability was determined to be approximately 35.6%, indicating good absorption characteristics .

These pharmacokinetic properties suggest that the compound could be suitable for further development as a therapeutic agent.

Antidepressant Activity

In a study focusing on amphetamine derivatives, this compound was evaluated alongside other compounds for their antidepressant potential. Results indicated that compounds with similar structural motifs exhibited significant antidepressant-like effects in behavioral models, supporting the hypothesis that this compound may possess similar efficacy .

Cytotoxicity Studies

Research into the cytotoxic effects of related compounds has shown that modifications to the structural framework can enhance anticancer activity while reducing toxicity to normal cells. For instance, derivatives of similar piperidine-based structures have demonstrated selective cytotoxicity against various cancer cell lines while sparing healthy tissues . Although specific data on this compound's anticancer effects were not explicitly detailed, its structural similarity suggests potential for further exploration in cancer therapeutics.

Summary Table of Biological Activities

Activity TypeMeasurementValue
SERT AffinityKiK_i10.3 nM
NET AffinityKiK_i19.2 nM
H3 Receptor AffinityKiK_i4.2 nM
Oral Bioavailability35.6%
Intravenous Half-Life1.3 hours
Oral Half-Life2.6 hours

Q & A

Q. What are the recommended synthetic routes for 1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-(2-bromoethoxy)phenylpropan-1-one with piperidine. Key steps include:
  • Reflux conditions : Use anhydrous solvents (e.g., DMF or THF) under inert gas (N₂/Ar) to minimize side reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
  • Purity Validation : Confirm via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA buffer, flow rate 1 mL/min) and compare retention times with standards .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the piperidinyl-ethoxy linkage (δ ~3.5–3.8 ppm for –OCH₂CH₂– and δ ~1.4–1.6 ppm for piperidine protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₇H₂₃NO₂).
  • X-ray Crystallography : If single crystals are obtained, compare bond lengths/angles with similar piperidine derivatives .

Q. What in vitro pharmacological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize assays based on piperidine derivatives’ known targets:
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .
  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using spectrophotometric methods .
  • Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK-293) to assess baseline toxicity .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like N-alkylated impurities?

  • Methodological Answer :
  • Optimize Reaction Stoichiometry : Use a 1.2:1 molar ratio of piperidine to bromoethoxy precursor to reduce unreacted starting material.
  • Phase-Transfer Catalysis : Add tetrabutylammonium bromide (TBAB) to enhance nucleophilicity in biphasic systems.
  • Byproduct Analysis : Monitor via LC-MS; if N-alkylated species dominate, reduce temperature to 60°C to favor SN2 mechanisms .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Dynamic Effects : Rotameric equilibria in the piperidine ring or ethoxy chain may cause splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence .
  • Solvent Effects : Re-run NMR in deuterated DMSO to stabilize conformers.
  • Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) .

Q. What strategies are effective for developing a stability-indicating HPLC assay for this compound?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions to generate degradants.
  • Method Development : Use a C18 column with a gradient of 0.1% phosphoric acid and acetonitrile. Adjust pH to 2.5–3.0 to improve peak symmetry .
  • Validation : Assess specificity, linearity (R² >0.999), and LOD/LOQ (e.g., 0.1 µg/mL) per ICH guidelines .

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in (i) the propanone chain (e.g., elongation to butanone), (ii) piperidine substitution (e.g., N-methyl), or (iii) ethoxy linker replacement (e.g., propoxy).
  • Biological Testing : Compare analogs in assays for receptor binding affinity (e.g., IC₅₀ values) and ADMET properties (e.g., hepatic microsomal stability) .
  • QSAR Modeling : Use MOE or Schrödinger to correlate structural descriptors (e.g., logP, polar surface area) with activity .

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